rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol

Catalog No.
S6486373
CAS No.
36368-46-4
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol

CAS Number

36368-46-4

Product Name

rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol

IUPAC Name

(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c7-5-1-4-2-6(5)8-3-4/h4-7H,1-3H2/t4-,5-,6-/m1/s1

InChI Key

YFOLSJPLSOPDLT-HSUXUTPPSA-N

Canonical SMILES

C1C2CC(C1O)OC2

Isomeric SMILES

C1[C@@H]2C[C@H]([C@@H]1O)OC2

Rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol is a bicyclic organic compound characterized by a unique oxabicyclo ring structure. It features a hydroxyl group at the 6-position, contributing to its reactivity and potential biological activity. The molecular formula for this compound is C6H10O2C_6H_{10}O_2, and it has a molecular weight of approximately 114 Da. The compound's structure allows for various functional modifications, making it an interesting candidate for synthetic chemistry and biological studies .

The hydroxyl group in rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol can undergo several chemical transformations:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) .
  • Reduction: The compound can also be reduced to form alcohols or other derivatives depending on the reagents used.
  • Substitution Reactions: The bicyclic structure allows for substitution at various positions, which can lead to the formation of new carbon-nitrogen bonds or other functional groups .

These reactions are significant for the compound's utility in organic synthesis and medicinal chemistry.

Research into the biological activity of rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol reveals its potential as a precursor in drug development. Its unique structure may interact with specific biological targets, such as enzymes or receptors, influencing their activity. The presence of the hydroxyl group enhances its solubility and interaction with biological systems, making it a candidate for further pharmacological studies .

Synthesis of rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol typically involves several steps:

  • Starting Material: A suitable bicyclic precursor is selected.
  • Hydroxylation: Introduction of the hydroxyl group can be achieved through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
  • Purification: The product is purified using standard techniques such as recrystallization or chromatography to ensure high yield and purity .

Industrial methods may utilize continuous flow reactors to optimize yield and scalability.

The applications of rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol span various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing complex molecules.
  • Medicinal Chemistry: Its unique structure makes it a candidate for developing enzyme inhibitors or receptor modulators.
  • Bioconjugation: The compound can be used in click chemistry applications due to its reactive functional groups, facilitating the attachment of biomolecules for imaging or therapeutic purposes .

Several compounds share structural similarities with rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol:

Compound NameStructural FeaturesUnique Aspects
rac-(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ol hydrochlorideBicyclic structure with nitrogenLacks azidomethyl group; less versatile
rac-(1R,4S,6S)-6-methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochlorideSimilar bicyclic frameworkMethyl substitution affects reactivity
rac-(1R,4S,6S)-4-methyl-2-oxabicyclo[2.2.1]heptan-6-aminesContains amine functional groupDifferent reactivity profile due to amine presence

The uniqueness of rac-(1R,4R,6R)-2-oxabicyclo[2.2.1]heptan-6-ol lies in its combination of a hydroxyl group and bicyclic structure that allows for diverse chemical transformations and potential applications in medicinal chemistry .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

114.068079557 g/mol

Monoisotopic Mass

114.068079557 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-25-2023

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